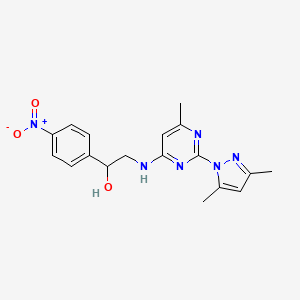

![molecular formula C23H27N3O2 B2446149 2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline CAS No. 612051-59-9](/img/structure/B2446149.png)

2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6H-indolo[2,3-b]quinoxalines are a class of heterocyclic compounds that have attracted significant attention due to their many applications in materials science and medicinal chemistry . They are used in various optoelectronic devices as sensitizers, semiconductors, light-emitting and sensor materials . The indolo[2,3-b]quinoxaline framework is a common structural motif in numerous biologically active compounds that exhibit antiviral, antitumor, and antidiabetic activity .

Synthesis Analysis

The synthesis of indolo[2,3-b]quinoxalines often relies on transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes . The most frequently employed synthetic route to indolo[2,3-b]quinoxaline derivatives relies on the condensation reactions of isatin with o-phenylenediamine .Molecular Structure Analysis

The molecular structure of 6H-indolo[2,3-b]quinoxalines is planar and fused . This structure allows these compounds to exhibit a wide variety of pharmacological activities .Chemical Reactions Analysis

The chemical reactions involving 6H-indolo[2,3-b]quinoxalines are diverse and depend on the specific substituents present on the molecule . For example, alkylation reactions have been reported for these compounds .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The compound 2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline is a derivative of the 6H-indolo[2,3-b]quinoxaline family, which has been extensively studied for its synthesis and chemical properties. For instance, the synthesis of derivatives, such as 6-Aminopropyl-6H-indolo[2,3-b]quinoxaline, involves the reaction of 6-(3-chloropropyl)-6H-indolo[2,3-b]quinoxaline with corresponding amines, showcasing the compound's versatile reactivity and potential for creating various derivatives (Shibinskaya et al., 2012). Additionally, the synthesis of 6H-Indolo[2,3-b]quinoxalines can be achieved by condensation processes, further highlighting the compound's applicability in creating diverse molecular structures (Shulga & Shulga, 2020).

Pharmacological and Biological Interactions

The pharmacological actions of 6H-indolo[2,3-b]quinoxaline derivatives are predominantly associated with DNA intercalation. These interactions are crucial for elucidating various pharmacological activities, such as anticancer and antiviral effects. The thermal stability of the compound-DNA complex, influenced by substituents and side chains, is a key parameter in these activities (Moorthy et al., 2013).

Material Science and Photophysical Properties

In the realm of material science, 6H-indolo[2,3-b]quinoxaline derivatives demonstrate significant potential. For instance, their photophysical and electrochemical properties have been explored, with certain derivatives like 6-(4-methoxyphenyl)-6H-indolo[2,3-b]quinoxaline displaying notable energy levels and band gaps. This opens up possibilities for their application in electronic and photonic devices (Hung et al., 2014).

Antiviral and Interferon Inducing Activities

The antiviral activities and interferon-inducing capabilities of 6H-indolo[2,3-b]quinoxaline derivatives have been recognized, with specific derivatives exhibiting low toxicity and potent effects in these domains. This underscores the compound's potential in the development of therapeutic agents (Shibinskaya et al., 2010).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Given the wide range of applications and biological activities of 6H-indolo[2,3-b]quinoxalines, there is ongoing interest in developing new compounds based on the indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . Future research may also focus on improving the synthesis methods for these compounds .

Eigenschaften

IUPAC Name |

2,3-diethoxy-6-pentylindolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2/c1-4-7-10-13-26-19-12-9-8-11-16(19)22-23(26)25-18-15-21(28-6-3)20(27-5-2)14-17(18)24-22/h8-9,11-12,14-15H,4-7,10,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPBRDXNJVAFGKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2C3=NC4=CC(=C(C=C4N=C31)OCC)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2-Phenylethyl)carbamoyl]methyl 3-fluorobenzoate](/img/structure/B2446070.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl-pyrimidin-2-ylamino]acetic acid](/img/structure/B2446072.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzamide](/img/structure/B2446076.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2446077.png)

![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-yl)azetidine-3-carboxamide](/img/structure/B2446078.png)

![6-(2,3-Dimethylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2446080.png)

![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dinitrobenzoate](/img/structure/B2446082.png)

![1-chloro-N-[1-(oxolan-2-yl)ethyl]isoquinoline-3-carboxamide](/img/structure/B2446086.png)